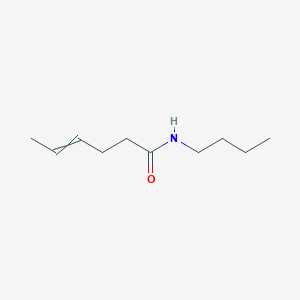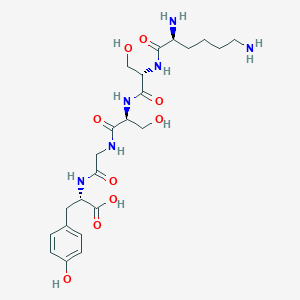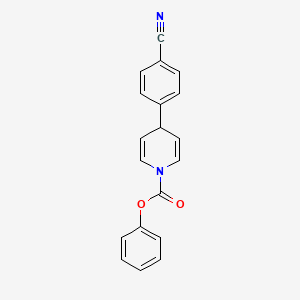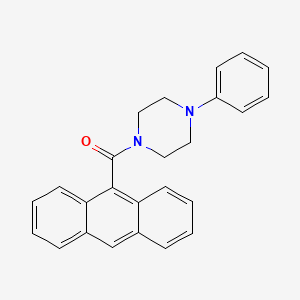
N-Butylhex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butylhex-4-enamide is an organic compound with the molecular formula C10H19NO It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butylhex-4-enamide can be synthesized through several methods. One common approach involves the reaction of hex-4-enoic acid with butylamine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction proceeds via the formation of an intermediate amide bond, followed by the elimination of water to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Butylhex-4-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Butylhex-4-enamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Butylhex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the enamide structure allows it to participate in various chemical reactions, which can modulate the activity of these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Butylhexanamide: Similar structure but lacks the double bond, leading to different chemical reactivity and applications.
N-Butyl-2-enamide: Contains a double bond at a different position, resulting in distinct chemical properties and uses.
N-Butyl-3-enamide:
Uniqueness
N-Butylhex-4-enamide is unique due to the specific position of its double bond, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
647027-64-3 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
N-butylhex-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3,5H,4,6-9H2,1-2H3,(H,11,12) |
Clave InChI |
HHZWKYKWHGTFEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)


![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)

![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)

